molecular formula C10H4Cl3F17Si B1295062 1h,1h,2h,2h-Perfluorodecyltrichlorosilane CAS No. 78560-44-8

1h,1h,2h,2h-Perfluorodecyltrichlorosilane

Cat. No.: B1295062
CAS No.: 78560-44-8
M. Wt: 581.6 g/mol
InChI Key: VIFIHLXNOOCGLJ-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a fluorosilane compound with the molecular formula C10H4Cl3F17Si. It is known for its unique properties, including low surface energy and high hydrophobicity. This compound is widely used in various scientific and industrial applications due to its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating .

Safety and Hazards

This compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is not considered to be a significant fire risk, but acids may react with metals to produce hydrogen, a highly flammable and explosive gas .

Future Directions

FDTS has been applied to movable microparts of microelectromechanical systems (MEMS) to reduce surface energy and prevent stickiness . It has also been used to coat micro- and nano-features on stamps for nanoimprint lithography . Its high level of hydrophobicity makes it useful as a coating for electrical insulators . Future research may explore more applications of this compound in various fields.

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluorodecyltrichlorosilane plays a significant role in biochemical reactions, particularly in forming self-assembled monolayers on surfaces terminated with hydroxyl groups, such as glass, ceramics, or SiO2 . These monolayers reduce surface energy and enhance hydrophobicity. The compound interacts with various biomolecules, including enzymes and proteins, by forming covalent silicon-oxygen bonds with hydroxyl groups . This interaction is crucial in applications like coating micro- and nano-features on stamps for nanoimprint lithography .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature can alter the cellular environment, impacting cell function and behavior. For instance, its application in microelectromechanical systems can prevent cellular adhesion and reduce friction . Additionally, its use in coatings can protect cells from environmental stressors, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The compound forms self-assembled monolayers by bonding onto surfaces terminated with hydroxyl groups . This interaction involves the trichlorosilane group anchoring onto oxide surfaces and attaching covalently . These monolayers reduce surface energy and enhance hydrophobicity, which is essential in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is moisture-sensitive and can degrade when exposed to moisture . Its stability is crucial for maintaining its biochemical properties, and any degradation can impact its effectiveness. Long-term studies have shown that the compound’s hydrophobic properties can persist, but its effectiveness may diminish over time due to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively reduce surface energy and prevent cellular adhesion without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including skin corrosion and eye irritation . These threshold effects highlight the importance of dosage optimization in experimental settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature facilitates its integration into lipid membranes, affecting its localization and accumulation. The compound’s distribution is influenced by its ability to form covalent bonds with hydroxyl groups on cellular surfaces .

Preparation Methods

1H,1H,2H,2H-Perfluorodecyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of perfluorodecyl iodide with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often involve the hydrolysis and condensation of trichlorosilane derivatives with perfluorinated alcohols or alkanes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluorodecyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is unique due to its long perfluorinated alkyl chain and trichlorosilane functional group. Similar compounds include:

These compounds share similar hydrophobic properties but differ in their reactivity and applications due to variations in their functional groups and chain lengths .

Properties

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFIHLXNOOCGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2SiCl3, C10H4Cl3F17Si
Record name Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
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DSSTOX Substance ID

DTXSID2074376
Record name (Perfluorooctyl)ethyltrichlorosilane
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Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78560-44-8
Record name 1H,1H,2H,2H-Perfluorodecyltrichlorosilane
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Record name Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
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Record name Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
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Record name (Perfluorooctyl)ethyltrichlorosilane
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Record name Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)
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Record name Perfluorodecyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does FDTS interact with surfaces to create hydrophobic coatings?

A1: FDTS molecules chemisorb onto hydroxylated surfaces (like silicon dioxide, glass, or metal oxides) through their trichlorosilane headgroup. [] Upon hydrolysis, the chlorine atoms are replaced by hydroxyl groups, which then condense with surface hydroxyls or with other FDTS molecules. [, ] This forms a self-assembled monolayer (SAM) with the perfluorinated chains oriented outwards, creating a low-surface-energy, hydrophobic surface. [, , ]

Q2: Does the surface morphology influence the hydrophobicity of FDTS coatings?

A2: Yes, surface roughness significantly impacts the hydrophobic properties. Research shows that surfaces with dual-size roughness, mimicking the lotus leaf structure, exhibit higher contact angles and lower roll-off angles. [] For instance, FDTS-coated silicon surfaces with microcavity patterns showed increased roll-off angles with increasing pattern irregularity, attributed to changes in the triple phase contact line. []

Q3: What is the molecular formula and weight of FDTS?

A3: The molecular formula of FDTS is C10H4Cl3F17Si, and its molecular weight is 501.6 g/mol.

Q4: Which spectroscopic techniques are used to characterize FDTS SAMs?

A4: Common techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition, chemical states, and film thickness of FDTS SAMs. [, , , , , ]
  • Atomic Force Microscopy (AFM): Provides information on surface morphology, roughness, and mechanical properties of FDTS-modified surfaces. [, , , , ]
  • Contact Angle Measurements: Quantify the hydrophobicity of FDTS-treated surfaces by measuring the contact angle of water droplets. [, , , , , , ]

Q5: How do FDTS coatings perform under mechanical stress?

A6: The mechanical durability of FDTS coatings can be improved by incorporating them into multi-layered structures. For example, layer-by-layer deposition techniques, where silica particles are embedded in a polymer matrix and cross-linked, lead to mechanically robust superhydrophobic surfaces. []

Q6: Can FDTS be used to control the deposition of other materials?

A7: Yes, FDTS can act as a monolayer resist in chemical vapor deposition (CVD) processes. [] For instance, patterned PFS monolayers were successfully used to guide the selective deposition of Pt and Al on TiO2 surfaces for resistive switching memory devices. []

Q7: Does FDTS play a role in catalyzing reactions?

A8: While FDTS itself is not a catalyst, it can indirectly affect reaction rates by altering surface properties. For example, research shows that FDTS-modified boron-doped diamond electrodes significantly decrease perchlorate formation during electrochemical oxidation of chloride and chlorate, likely due to the formation of a blocking layer. []

Q8: Have molecular dynamics simulations been used to study FDTS SAMs?

A9: Yes, molecular dynamics (MD) simulations have been employed to investigate the structure and properties of FDTS SAMs. [] These simulations provide insights into molecular organization, tilt angles, film thickness, and interactions with the substrate, corroborating experimental findings. [, ]

Q9: How stable are FDTS solutions, and what are the storage recommendations?

A9: FDTS is moisture-sensitive and should be stored under inert atmosphere to prevent hydrolysis. It is recommended to use freshly prepared solutions for optimal performance.

Q10: Are there any specific safety considerations associated with FDTS handling and use?

A10: As with all chemicals, proper safety precautions should be taken when handling FDTS. It is crucial to consult the material safety data sheet (MSDS) for detailed information regarding potential hazards, handling, storage, and disposal.

Q11: Can you elaborate on the use of AFM for characterizing FDTS SAMs?

A13: AFM, specifically friction force microscopy (FFM), is valuable for assessing the nanoscale frictional properties of FDTS-modified surfaces. [, ] This technique reveals how the low surface energy of FDTS translates to reduced friction and adhesion forces, crucial for applications like anti-stiction coatings in microelectromechanical systems (MEMS). [, , ]

Q12: What are some alternatives to FDTS for creating hydrophobic surfaces?

A12: Several alternatives include:

  • Other Fluoroalkylsilanes: Compounds with shorter fluorocarbon chains or different functional groups can offer varying degrees of hydrophobicity and stability. []
  • Hydrocarbon-based Silanes: Octadecyltrichlorosilane (OTS) is a common alternative, but it generally exhibits lower hydrophobicity and thermal stability than FDTS. [, ]
  • Non-Silane Based Coatings: Polymers like polytetrafluoroethylene (PTFE) or superhydrophobic coatings inspired by natural surfaces are also explored. []

Q13: Can FDTS-coated materials be recycled?

A13: Recycling processes for FDTS-coated materials are not well-established. The presence of fluorine in FDTS can complicate recycling and waste management. Research into sustainable disposal methods and recyclable alternatives is important.

Q14: What are some essential resources for conducting research on FDTS and related SAMs?

A14:

    Q15: How do different research fields benefit from FDTS and its unique properties?

    A15:

    • Materials Science: FDTS is widely used to create hydrophobic and low-friction surfaces for various applications, including microfluidics, sensors, and anti-fouling coatings. [, , , , ]
    • Chemistry: Research on FDTS contributes to the understanding of self-assembly processes, surface chemistry, and the design of novel materials with tailored properties. [, ]
    • Nanotechnology: FDTS serves as a building block for creating patterned surfaces and nanostructures for applications in electronics, optics, and sensing. [, , ]

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